molecular formula C4H2ClNOS B1315904 1,3-Thiazole-4-carbonyl chloride CAS No. 3745-79-7

1,3-Thiazole-4-carbonyl chloride

Cat. No. B1315904
CAS RN: 3745-79-7
M. Wt: 147.58 g/mol
InChI Key: FTECMELMYALUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Thiazole-4-carbonyl chloride, also known as 4-(Chlorocarbonyl)-1,3-thiazole , is a chemical compound with the molecular formula C₃H₂ClNOS . It falls within the class of thiazole derivatives and exhibits interesting reactivity due to its functional groups.



Synthesis Analysis

The synthesis of 1,3-Thiazole-4-carbonyl chloride involves the chlorination of the corresponding 1,3-thiazole-4-carboxylic acid . This reaction typically employs thionyl chloride (SOCl₂) as the chlorinating agent. The carboxylic acid group is converted into the acyl chloride, resulting in the formation of the desired compound.



Molecular Structure Analysis

The molecular structure of 1,3-Thiazole-4-carbonyl chloride consists of a thiazole ring fused with a carbonyl chloride group. The chlorine atom is attached to the carbon adjacent to the carbonyl group. The thiazole ring contributes to its aromatic character and overall stability.



Chemical Reactions Analysis

1,3-Thiazole-4-carbonyl chloride participates in various chemical reactions:



  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles (such as amines or alcohols) to yield diverse derivatives.

  • Amide Formation : Reaction with primary amines leads to the formation of thiazole amides.

  • Cyclization Reactions : It can undergo cyclization reactions with suitable nucleophiles to form heterocyclic compounds.



Physical And Chemical Properties Analysis


  • Physical Form : 1,3-Thiazole-4-carbonyl chloride exists as a solid powder .

  • Purity : Typically available with a purity of 95% .

  • Storage : Store at 2-8°C .

  • Molecular Weight : Approximately 147.58 g/mol .


Scientific Research Applications

New Perspectives in Thiazole Chemistry

Thiazole derivatives, including 1,3-Thiazole-4-carbonyl chloride, are pivotal in carbon-carbon bond-forming reactions, showcasing their versatility as building blocks for the synthesis of natural compounds and analogs of biologically active molecules. The use of organometallic reagents and carbon electrophiles in reactions with N-acylthiazolium salts and ylides enables the production of functionalized thiazoles and thiazolines. These compounds serve as potential precursors for the synthesis of significant pharmaceuticals like penems and arylpropionic acids, demonstrating the critical role of sulfur in these transformations (Dondoni, 1985).

Conversion of Thiazolidines to Dihydro-Thiazines

The chlorinolysis process enables the ring expansion of 1,3-thiazolidines to dihydro-1,4-thiazines, highlighting the versatility of thiazole derivatives in chemical synthesis. This transformation involves the formation and reaction of sulfenyl chlorides and thiiranium ions, leading to products with potential for further chemical manipulation and exploration in medicinal chemistry (Lee et al., 1992).

Anticancer Applications of Thiazole Derivatives

Thiazole and thiadiazole derivatives incorporating the thiazole moiety have shown promising anticancer activities. The synthesis of novel thiazole and 1,3,4-thiadiazole derivatives and their evaluation against cancer cell lines underscore the potential of these compounds as anticancer agents. This research indicates the therapeutic relevance of thiazole-based compounds in oncology (Gomha et al., 2017).

Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones

The study of 1,3-thiazolidin-4-ones, closely related to thiazole chemistry, reveals their significance in medicinal chemistry due to their role as synthons for biologically active compounds. These compounds have been extensively explored for their diverse biological activities, further illustrating the broad utility of thiazole derivatives in drug development and pharmacological research (Cunico et al., 2008).

Safety And Hazards


  • Hazard Statements : It is classified as hazardous (GHS05) due to its reactivity with water and potential to release toxic gases (such as hydrogen chloride).

  • Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective equipment.

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).


Future Directions

Future research directions for 1,3-Thiazole-4-carbonyl chloride include:



  • Derivative Synthesis : Explore novel derivatives with modified substituents for specific applications.

  • Biological Evaluation : Investigate potential biological activities, such as antimicrobial or anticancer properties.

  • Mechanistic Studies : Understand the interactions of its derivatives with biological targets.


properties

IUPAC Name

1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNOS/c5-4(7)3-1-8-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTECMELMYALUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574605
Record name 1,3-Thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Thiazole-4-carbonyl chloride

CAS RN

3745-79-7
Record name 1,3-Thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Thiazole-4-carbonyl chloride
Reactant of Route 2
1,3-Thiazole-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
1,3-Thiazole-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
1,3-Thiazole-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
1,3-Thiazole-4-carbonyl chloride
Reactant of Route 6
1,3-Thiazole-4-carbonyl chloride

Citations

For This Compound
1
Citations
NG Anthony, D Breen, G Donoghue, AI Khalaf… - Organic & …, 2009 - pubs.rsc.org
A practical synthesis of alkene-containing minor-groove binders for DNA, related to distamycin, with potential for wide structural diversity is described, based upon the Wittig chemistry of …
Number of citations: 30 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.